molecular formula C14H17NO4 B14685061 3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile CAS No. 30078-01-4

3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile

Cat. No.: B14685061
CAS No.: 30078-01-4
M. Wt: 263.29 g/mol
InChI Key: QJTWJBLWEVAMDO-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile is a chemical compound characterized by the presence of a methoxy group and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate nitrile-containing reagents under specific conditions. One common method includes the use of a base-catalyzed Knoevenagel condensation reaction, where the aldehyde reacts with a nitrile in the presence of a base such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile involves its interaction with specific molecular targets. The trimethoxyphenyl moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile.

    3,4,5-Trimethoxyphenylacetic acid: Another compound with a similar trimethoxyphenyl moiety.

    3,4,5-Trimethoxyamphetamine: A compound with similar structural features but different biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

30078-01-4

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile

InChI

InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h6-7,9H,5H2,1-4H3

InChI Key

QJTWJBLWEVAMDO-UHFFFAOYSA-N

Canonical SMILES

COC=C(CC1=CC(=C(C(=C1)OC)OC)OC)C#N

Origin of Product

United States

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